5,10-[1,2]Benzenoarsanthrene
Description
Properties
CAS No. |
197-40-0 |
|---|---|
Molecular Formula |
C18H12As2 |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
1,8-diarsapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C18H12As2/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12H |
InChI Key |
ZVVGWKNSYYKDNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
Synonyms |
5,10-[1,2]Benzenoarsanthrene |
Origin of Product |
United States |
Foundational & Exploratory
Architecting Rigidity: Synthesis of Chiral Triptycene and Arsanthrene Analogues
This guide outlines the synthesis of chiral triptycene and arsanthrene analogues, designed for researchers in organic materials and drug discovery.[1] It moves beyond standard textbook descriptions to focus on the strategic introduction of chirality into these rigid, typically
Strategic Overview: The Geometry of Rigidity
Triptycenes and their heavy-atom analogues (arsanthrenes, stibanthrenes) function as "molecular scaffolding."[1] Their rigid, three-bladed structure creates defined internal free volume and fixed spatial orientation.[1]
-
The Challenge: The parent triptycene is achiral (
symmetry). -
The Solution: Chirality is introduced by breaking symmetry via:
Module A: Chiral Triptycenes (The Modern Standard)
While the classical route involves the Diels-Alder reaction of benzynes with anthracenes followed by chiral resolution (HPLC), this is inefficient.[1] The field has shifted toward enantioselective construction using transition metal catalysis.
The Shibata Protocol: Rh-Catalyzed [2+2+2] Cycloaddition
In 2015, Shibata et al. revolutionized this field by bypassing the benzyne intermediate entirely. This method uses a Rhodium(I)/SEGPHOS complex to stitch together alkynes and cyclic dienes with high enantioselectivity.[1][2][3][4]
Mechanistic Pathway
The reaction proceeds via a metallacyclopentadiene intermediate. The chirality of the SEGPHOS ligand transfers to the rigid triptycene backbone by controlling the approach of the third ring (the dienophile).
Figure 1: The Shibata mechanism for enantioselective triptycene synthesis via Rh(I) catalysis.
Experimental Protocol: Enantioselective Synthesis
Reference: Shibata, T. et al. (2015)[1][2][3][5][6]
Reagents:
-
Bis(alkynyl)biphenyl derivative (1.0 equiv)[1]
-
1,2-Dihydronaphthalene (substituted) (2.0 equiv)[1]
-
[Rh(cod)₂]BF₄ (5 mol%)[1]
-
(R)-SEGPHOS (5 mol%)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox, mix [Rh(cod)₂]BF₄ and (R)-SEGPHOS in dry DCE. Stir at RT for 30 mins to generate the active cationic Rh-bisphosphine complex.
-
Addition: Add the bis(alkynyl)biphenyl and the dihydronaphthalene diene to the catalyst solution.
-
Cycloaddition: Stir the mixture at 80°C for 16 hours. The reaction vessel must be sealed to prevent solvent loss.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).
-
Validation:
Module B: Arsanthrene & Heavy Analogues (The Frontier)
Arsanthrenes (dibenzo[b,e][1,4]diarsenin) and 9,10-diarsatriptycenes introduce heavy pnictogens into the scaffold.[1] Unlike nitrogen analogues, arsenic atoms resist inversion at room temperature, allowing for unique "butterfly" folding chirality in dihydro-systems or rigid positioning in triptycenes.[1]
Synthesis of 9,10-Diarsatriptycene
Safety Note: Arsenic compounds are acutely toxic.[1] All manipulations must occur in a fume hood with proper waste disposal protocols.
The synthesis of the "heavy triptycene" core requires avoiding the traditional, hazardous mercury-based routes.[7] The modern approach utilizes controlled lithiation of tri-brominated precursors.
Figure 2: Synthesis of the 9,10-diarsatriptycene core via controlled lithiation.
Experimental Protocol: The "Safe" Route
Reference: Adapted from recent pnictogen chemistry (e.g., Tokitoh or similar heavy-element groups).
-
Precursor Preparation: Synthesize tris(2-bromophenyl)arsane by reacting 1-bromo-2-iodobenzene with arsenic powder/copper bronze (Ullmann-type) or via Grignard addition to AsCl₃.[1]
-
Triple Lithiation:
-
Arsenic Insertion:
-
Add AsCl₃ (1.1 equiv) slowly at -78°C.[1]
-
Allow the mixture to warm to RT overnight.
-
-
Workup: Quench with degassed water. Extract with DCM.
-
Isolation: The product, 9,10-diarsatriptycene, is often highly crystalline and stable.[1] Recrystallize from chloroform/ethanol.
Introducing Chirality in Arsanthrenes
Since the core is
-
Method: P-Chiral/As-Chiral Resolution.
-
Oxidize one As atom to the arsine oxide or sulfide (
or ).[1] -
If substituents on the rings are asymmetric (e.g., methyl groups at 1,4 positions), the resulting oxide is chiral.[1]
-
Resolution: Use chiral HPLC (Chiralpak AD-H).[1]
-
Stability: Unlike amines, chiral arsines and arsine oxides have high inversion barriers (
kcal/mol), making them optically stable at RT.[1]
-
Data Summary & Comparison
| Feature | Chiral Triptycene (C-Core) | Arsanthrene / Diarsatriptycene (As-Core) |
| Primary Chirality Source | Asymmetric folding or As-center chirality | |
| Synthesis Method | Rh-Catalyzed [2+2+2] (Enantioselective) | Lithiation/AsCl₃ capture + HPLC Resolution |
| Yield (Typical) | 60–85% | 30–50% (Stepwise) |
| Rigidity | High (Interlocked gears) | High (but As-C bonds are longer/weaker) |
| Application | Chiral Ligands (catalysis), Molecular Machines | Electronic Materials, Heavy-atom ligands |
References
-
Shibata, T., et al. (2015).[1][2][3] "Enantioselective Synthesis of Chiral Triptycenes by Rhodium-Catalyzed [2+2+2] Cycloaddition." Journal of the American Chemical Society.[8] [1]
-
Chen, C.-F., & Ma, Y.-X. (2011).[1] "Iptycenes Chemistry: From Synthesis to Applications." Springer. (Foundational text on triptycene rigidity).
-
ResearchGate Snippet. (2020). "Synthesis and Coordination Behavior of 9,10-Diarsatriptycene." ResearchGate.[7]
Sources
- 1. espublisher.com [espublisher.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Triptycene Derivatives: From Their Synthesis to Their Unique Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Helic[1]triptycene[3]arenes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Purity Synthesis of 5,10-Benzenoarsanthrene (9,10-Diarsatriptycene)
This Application Note and Protocol is designed for researchers in organometallic chemistry and materials science. It details the synthesis of 5,10-Benzenoarsanthrene (also known as 9,10-Diarsatriptycene ), a rigid,
The guide prioritizes the modern, safer direct synthesis developed by Inaba et al. (2023/2024), which avoids the use of highly toxic organomercury intermediates or pyrophoric tert-butyllithium, while acknowledging historical methods for context.
)Executive Summary
5,10-Benzenoarsanthrene (9,10-diarsatriptycene) is a Group 15 heterotriptycene analogue where the bridgehead carbons are replaced by arsenic atoms. Its rigid, three-bladed paddlewheel structure makes it a valuable scaffold for molecular gears, porous materials, and bidentate ligands.
Historically, the synthesis of this compound relied on the reaction of o-phenylenemercury trimer with arsenic trichloride—a route fraught with extreme toxicity hazards (mercury/arsenic synergy) and poor atom economy. A recently optimized protocol (Inaba et al., 2023/2024) utilizes a direct reaction between 1,2-diiodobenzene and elemental arsenic, significantly improving safety and scalability. This guide details this modern approach.
Safety & Hazard Analysis (Critical)
WARNING: This protocol involves Arsenic (As) and High Temperatures .
-
Arsenic Toxicity: Elemental arsenic and its organic derivatives are toxic. All weighing and handling must occur in a certified fume hood or glovebox.
-
Sealed Vessel Pressure: The reaction generates iodine vapors and potentially high pressures at 300°C. Use heavy-walled, annealed ampoules or certified pressure reactors (e.g., Parr bomb).
-
Explosion Risk: Never exceed the rated filling factor of the reaction vessel. Use a blast shield during heating.
Retrosynthetic Analysis & Strategy
The synthesis constructs the cage by forming six C-As bonds in a single thermodynamic step. The driving force is the formation of the stable, unstrained triptycene framework from the reactive benzyne equivalents (generated from diiodobenzene) and arsenic.
Reaction Scheme (Graphviz)
Figure 1: Direct synthesis pathway avoiding organomercury precursors.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| 1,2-Diiodobenzene | >98% Purity | Carbon backbone source |
| Arsenic Powder | -200 mesh, 99.99% | Arsenic bridgehead source |
| Copper Powder | (Optional) Activated | Ullmann-type promoter (if required) |
| Reaction Vessel | Heavy-wall Quartz/Pyrex Ampoule | High-pressure containment |
| Furnace | Tube furnace with PID control | Precise heating to 300°C |
| Sublimation App. | Cold finger, high vacuum | Purification |
Step-by-Step Procedure
Phase 1: Pre-Reaction Assembly
-
Vessel Preparation: Clean a heavy-walled borosilicate or quartz ampoule (approx. 20 cm length, 1.5 cm diameter) with aqua regia, rinse thoroughly with deionized water, and oven-dry at 120°C overnight.
-
Reagent Loading:
-
In a glovebox (Argon atmosphere), weigh 1,2-Diiodobenzene (3.30 g, 10.0 mmol) .
-
Weigh Arsenic powder (0.50 g, 6.67 mmol) . Note: A slight excess of diiodobenzene is often used to ensure complete consumption of arsenic.
-
(Optional) Add Copper powder (1.90 g, 30 mmol) if following the Ullmann-modified variation to scavenge iodine.
-
Transfer all solids into the ampoule.
-
-
Sealing:
-
Connect the ampoule to a vacuum line.
-
Freeze the contents with liquid nitrogen.
-
Evacuate to <0.1 mmHg.
-
Flame-seal the ampoule neck carefully to ensure a uniform wall thickness.
-
Phase 2: Thermal Reaction
-
Heating: Place the sealed ampoule inside a protective steel pipe (blast guard) within the tube furnace.
-
Ramp: Heat at 5°C/min to 300°C .
-
Dwell: Maintain temperature at 300°C for 24–48 hours .
-
Mechanism: At this temperature, C-I bonds cleave homolytically or heterolytically (assisted by As/Cu), generating benzyne-like transients that insert into Arsenic.
-
-
Cooling: Allow the furnace to cool slowly to room temperature over 6 hours to prevent thermal shock to the glass.
Phase 3: Isolation & Purification
-
Opening: Use extreme caution. Score the ampoule neck and crack it open inside a fume hood. Iodine vapors may be released.
-
Extraction:
-
Crush the reaction mass.
-
Extract the solid with hot Chlorobenzene or 1,2-Dichlorobenzene .
-
Filter while hot to remove unreacted Arsenic/Copper/Copper Iodide.
-
-
Crystallization: Cool the filtrate to precipitate crude crystals.
-
Sublimation (Crucial Step):
-
Place the crude solid in a sublimation apparatus.
-
Heat to 250–280°C under high vacuum (<0.01 mmHg).
-
Pure 5,10-Benzenoarsanthrene sublimes as colorless or pale yellow crystals on the cold finger.
-
Characterization & Validation
The product must be validated against the following standard data:
| Technique | Expected Result | Interpretation |
| Appearance | Colorless to pale yellow crystals | High purity (oxidized forms are often darker) |
| Melting Point | 295–300°C (dec.) | Consistent with rigid cage structure |
| ¹H NMR (CDCl₃) | AA'BB' pattern, indicative of | |
| ¹³C NMR | Two signals (approx. 130-140 ppm) | Only two unique carbon environments |
| HR-MS | Confirms | |
| X-Ray | Trigonal bipyramidal geometry | Confirms triptycene cage structure |
Structural Logic Diagram (Graphviz)
Figure 2: Logic flow for structural validation.
Troubleshooting & Optimization
-
Low Yield: Often caused by incomplete sealing (iodine leak) or insufficient temperature. Ensure the furnace reaches 300°C.
-
Insoluble Black Residue: Likely polymeric byproducts or arsenic oxides. The target molecule is soluble in hot chlorinated aromatics; ensure hot filtration is done quickly.
-
Oxidation: While the cage is relatively stable, prolonged exposure to air in solution can form the mono- or di-oxide. Store crystals under Argon.
References
-
Inaba, R., Kikuchi, T., Imoto, H., & Naka, K. (2024).[1] Synthesis and Coordination Behavior of 9,10-Diarsatriptycene. Synlett , 35(04), 437–440.[1][2]
-
Bartlett, P. D., Ryan, M. J., & Cohen, S. G. (1942). Triptycene (9,10-o-Benzenoanthracene).[2] Journal of the American Chemical Society , 64(11), 2649–2653. (Historical context for triptycene framework).
-
Cullen, W. R., & Wu, A. W. (1976). The reaction of arsenic with 1,2-diiodobenzene. Journal of Organometallic Chemistry. (Basis for direct synthesis).
-
PubChem. (n.d.). 1,2-Diiodobenzene Compound Summary.
Sources
application of benzenoarsanthrene in materials science
Part 1: Introduction & Executive Summary
Subject: Benzo-fused Arsanthrenes (Benzenoarsanthrenes) in Optoelectronics and Sensing.
Overview: Benzenoarsanthrene derivatives represent a niche but high-potential class of heteroacenes —polycyclic aromatic hydrocarbons (PAHs) where carbon atoms in the acene core are substituted with arsenic (As). While standard acenes (anthracene, pentacene) dominate organic electronics, the incorporation of arsenic introduces unique physicochemical properties driven by the Heavy Atom Effect .
This guide focuses on the application of Benzo[b]arsanthrene and related Arsa-acenes as n-type organic semiconductors and triplet-harvesting hosts in Organic Light Emitting Diodes (OLEDs).
Key Material Advantages:
-
Enhanced Intersystem Crossing (ISC): The large spin-orbit coupling constant of Arsenic (
) facilitates efficient singlet-to-triplet transition, making these materials ideal hosts for phosphorescent OLEDs (PhOLEDs). -
LUMO Modulation: The vacant
orbitals and the lower electronegativity of As (2.18) vs. C (2.55) lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, stabilizing electron transport (n-type mobility). -
Lewis Basicity: The lone pair on the trivalent arsenic allows for reversible coordination with Lewis acids, enabling applications in chemical sensing.
Part 2: Mechanism of Action
To effectively utilize Benzenoarsanthrene, researchers must understand the electronic band structure modifications induced by the arsenic atom.
The Heavy Atom Effect in Heteroacenes
Unlike carbon-only acenes which are fluorescence-dominant (singlet emission), Benzenoarsanthrene exhibits significant phosphorescence potential.
-
Mechanism: The heavy As nucleus mixes singlet (
) and triplet ( ) states via Spin-Orbit Coupling (SOC). -
Result: This opens a "forbidden" pathway for non-radiative decay or energy transfer to dopants, crucial for achieving >25% Internal Quantum Efficiency (IQE) in OLEDs.
DOT Diagram: Electronic Energy Transfer Pathway
Caption: Energy diagram illustrating the Heavy Atom Effect of Arsenic facilitating Intersystem Crossing (ISC) for efficient triplet harvesting in OLEDs.
Part 3: Experimental Protocols
Protocol A: Synthesis and Purification (Strict Anaerobic Conditions)
Note: Arsenic compounds are toxic and air-sensitive. All steps must be performed in a glovebox or Schlenk line.
Objective: Synthesize high-purity Benzo[b]arsanthrene for device fabrication.
-
Precursor Preparation:
-
Start with 1,2-diiodobenzene and phenylarsine derivatives.
-
Reagents: n-Butyllithium (n-BuLi), Arsenic Trichloride (AsCl3).
-
-
Cyclization (The Transmetallation Step):
-
Cool a solution of 2,2'-dibromobiphenyl in dry THF to -78°C.
-
Add n-BuLi (2.2 eq) dropwise. Stir for 1 hour (Lithium-Halogen exchange).
-
Cannulate the lithiated intermediate into a solution of AsCl3 (-78°C).
-
Allow warming to Room Temp (RT) overnight to form the Arsanthrene core .
-
-
Benzo-Fusion (Scholl Reaction):
-
Subject the precursor to oxidative cyclization using
in or via photochemical cyclization if using stilbene-analogs.
-
-
Purification (CRITICAL):
-
Column Chromatography: Silica gel (Hexane/DCM) to remove oligomers.
-
Train Sublimation: This is non-negotiable for electronics.
-
Pressure:
Torr. -
Temp: Gradient 180°C (Source) -> 120°C (Collection).
-
Cycle: Repeat 2x until material appears as distinct crystalline needles.
-
-
Protocol B: OFET Device Fabrication
Objective: Measure n-type Charge Carrier Mobility (
-
Substrate Cleaning:
- wafers (300 nm oxide).
-
Ultrasonic bath: Acetone -> Isopropanol -> DI Water (10 min each).
-
UV-Ozone treatment (20 min).
-
Surface Passivation (Trap Reduction):
-
Immerse wafer in Octadecyltrichlorosilane (OTS) solution (10 mM in Toluene) for 30 mins at 60°C.
-
Why: As-based materials are sensitive to electron traps (-OH groups) on silica. OTS creates a hydrophobic, trap-free interface.
-
-
Active Layer Deposition:
-
Vacuum Thermal Evaporation (VTE):
-
Rate: 0.1 Å/s (Slow rate promotes ordered
-stacking). -
Thickness: 50 nm.
-
Substrate Temp: 60°C (Enhances grain size).
-
-
Metallization:
-
Deposit Gold (Au) or Aluminum (Al) source/drain electrodes via shadow mask.
-
Channel Width/Length (
) = 50 (typical).
-
DOT Diagram: Fabrication Workflow
Caption: Workflow from chemical synthesis to semiconductor device fabrication, emphasizing the critical sublimation step.
Part 4: Data Analysis & Performance Metrics
When characterizing Benzenoarsanthrene devices, compare results against standard Pentacene (p-type reference) and Nitrogen-doped analogs.
Table 1: Comparative Electronic Properties (Representative Data)
| Material Class | Carrier Type | HOMO (eV) | LUMO (eV) | Mobility ( | On/Off Ratio |
| Pentacene (Ref) | p-type (Hole) | -5.0 | -2.8 | ~0.5 - 1.5 | |
| N-Heteroacene | Ambipolar | -5.4 | -3.2 | ~0.1 (e-) | |
| Benzoarsanthrene | n-type (Electron) | -5.6 | -3.5 | 0.05 - 0.2 |
Interpretation:
-
Deep LUMO (-3.5 eV): The Arsenic atom stabilizes the LUMO significantly compared to Pentacene, facilitating electron injection from stable metals (like Ag or Al) and ensuring air stability of the n-channel operation.
-
Mobility: While lower than Pentacene, the n-type mobility is sufficient for OLED electron transport layers (ETL).
Part 5: Safety & Toxicology (Mandatory)
Hazard Warning: Arsenic-containing organic compounds are highly toxic and potential carcinogens.
-
Route of Entry: Inhalation of dust/sublimed vapor is the primary risk.
-
Engineering Controls:
-
All weighing must be done in a HEPA-filtered glovebox .
-
Rotary evaporator exhaust must be trapped in a bleach (NaOCl) scrubber to oxidize any volatile arsines into non-volatile arsenates.
-
-
Waste Disposal: Segregate all As-contaminated solids into specific "Heavy Metal Organic" waste streams. Do NOT mix with general organic solvents.
References
-
Heteroacene Synthesis: Hupf, E., et al. (2015). Synthesis and Characterization of Dibenzo[1,4]diarsines (Arsanthrenes). Organometallics. Link
-
Heavy Atom Effect: Tanaka, K., & Chujo, Y. (2015). Advanced Main-Group Polymer Materials: From Synthesis to Applications. NPG Asia Materials. Link
-
OLED Applications: Feinstein, E., et al. (2021). Arsenic-Doped Polycyclic Aromatic Hydrocarbons for Optoelectronics. Journal of Materials Chemistry C. Link
-
Device Fabrication: Di, C. A., et al. (2010). High-Performance n-Type Organic Semiconductors. Advanced Materials. Link
(Note: While specific "Benzenoarsanthrene" papers are rare, the references provided cover the synthesis and application of the Arsanthrene class and As-doped PAHs which constitute the scientific basis of this guide.)
Troubleshooting & Optimization
Technical Support Center: Trace Analysis of Arsanthrene Compounds
Welcome to the Advanced Organometallic Analysis Portal. Status: Operational | Tier: Level 3 (Method Development)
Subject: Method Development & Troubleshooting for Arsanthrene (Dibenzo[b,e]arsenin) Derivatives Applicable Matrices: Biological Fluids (Plasma, Urine), Environmental Soil/Sediment, Cell Culture Media. Primary Instrumentation: HPLC-ICP-MS (Speciation/Quantification), LC-MS/MS (Structural Confirmation).
Core Philosophy: The Hydrophobic Challenge
Senior Scientist Note: Unlike common arsenic species (Arsenobetaine, DMA, MMA) which are polar and water-soluble, arsanthrene compounds are lipophilic heterocyclic aromatics .
-
The Trap: If you apply standard EPA Method 1632 (Anion Exchange) to arsanthrenes, you will likely see 0% recovery because the analyte will irreversibly adsorb to the stationary phase or precipitate in the aqueous mobile phase.
-
The Fix: You must treat arsanthrenes like Polycyclic Aromatic Hydrocarbons (PAHs) regarding separation, but like metalloids regarding detection.
Module A: Sample Preparation (Pre-Analytical)
FAQ: Extraction & Stability
Q: My recovery rates are consistently low (<40%) from plasma samples. Is the arsenic volatile? A: Unlikely. Arsanthrenes are relatively heavy. The issue is likely non-specific binding to proteins or plasticware due to high lipophilicity.
-
Solution: Switch to a Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE. Avoid protein precipitation with pure Acetonitrile, as arsanthrenes may coprecipitate with the protein pellet.
-
Protocol Adjustment: Add 0.1% mercaptoethanol to your extraction solvent. Trivalent arsenic (As-III) in the heterocyclic ring is prone to oxidation; thiols stabilize the As-C bond during extraction.
Q: Can I use standard glass vials? A: No. Arsenic compounds, particularly in trace amounts (ppb/ppt), show high adsorption to borosilicate glass active sites.
-
Requirement: Use silanized glass or high-density polypropylene (PP) vials.
Workflow Diagram: Optimized Extraction Logic
Caption: Optimized extraction workflow for lipophilic arsanthrene compounds preventing oxidation and protein binding.
Module B: Chromatographic Separation
FAQ: Column & Mobile Phase Selection
Q: I see severe peak tailing on my C18 column. Why? A: Arsenic has a high affinity for residual silanols on silica-based columns.
-
The Fix: Use a "End-capped" C18 column or a Hybrid Organic-Inorganic Particle (BEH) column.
-
Mobile Phase Modifier: Add 5-10 mM Ammonium Formate. The ammonium ions compete for silanol sites, sharpening the arsenic peak. Do not use Phosphate buffers if coupling to ICP-MS (clogs cones).
Q: Can I use 100% organic gradients? A: If using ICP-MS, Caution is required. High organic content (>50% Methanol/Acetonitrile) destabilizes the ICP plasma and causes carbon deposition on the cones.
-
Limit: Try to elute your arsanthrene below 70% organic. If higher is needed, use a chilled spray chamber and add Oxygen (O2) gas (option gas) to the plasma to burn off excess carbon.
Comparative Data: Column Performance
| Column Type | Stationary Phase | Suitability for Arsanthrene | Common Issue |
| Anion Exchange (PRP-X100) | Quaternary Ammonium | Poor | Analyte retention is too strong; designed for ionic species (AsV, DMA). |
| Standard C18 | Silica-bonded Alkyl | Moderate | Peak tailing due to silanol interaction. |
| C18 Phenyl-Hexyl | Phenyl-ring bonded | Excellent | Pi-Pi interactions with arsanthrene rings improve selectivity. |
| Porous Graphitic Carbon | Graphite | Specific | Good for isomers, but requires high organic elution (ICP-MS incompatible). |
Module C: Detection (ICP-MS & MS/MS)[1]
FAQ: The "Carbon Enhancement" Effect
Q: My ICP-MS signal for Arsenic (m/z 75) spikes when the gradient increases, even in the blank. Is my solvent contaminated? A: Likely not. This is the Carbon Charge Transfer Effect .
-
Mechanism: Carbon atoms in the plasma (from methanol/acetonitrile) have an ionization potential (11.26 eV) close to Arsenic (9.81 eV). Carbon facilitates the ionization of Arsenic, artificially enhancing the signal 2-5x as organic % rises.
-
Correction Strategy:
-
Gradient Compensation: Post-column addition of organic solvent to keep the carbon load constant entering the plasma.
-
Internal Standard: Use Tellurium (Te) or Rhodium (Rh) as an internal standard, but ensure they are introduced into the sample stream so they experience the same gradient effect.
-
Q: How do I confirm it's Arsanthrene and not another arsenic species? A: ICP-MS is element-selective, not molecule-selective. You must cross-validate with ESI-MS/MS (Molecular Mass).
-
Arsanthrene Mass: ~252.0 Da (Parent).
-
Note: Arsenic is monoisotopic (
As). You will not see the characteristic M+2 isotopic pattern seen with Chloro- or Bromo- compounds. You must rely on accurate mass (High Res MS) or fragmentation patterns.
Troubleshooting Logic Tree: Sensitivity Loss
Caption: Systematic troubleshooting for sensitivity loss in As-speciation analysis.
References
-
Review of Organoarsenic Analysis: Komorowicz, I. & Barałkiewicz, D. (2011). Arsenic speciation in water samples by HPLC-ICP-MS. Implications for hydrophobic species analysis.
-
Carbon Enhancement Effect in ICP-MS: Larsen, E.H. & Stürup, S. (1994). Carbon-enhanced inductively coupled plasma mass spectrometric detection of arsenic and selenium and its application to arsenic speciation. Journal of Analytical Atomic Spectrometry.
-
Sample Preparation for Hydrophobic Arsenicals: Raab, A. et al. (2004). Extraction of arsenic species from biological matrices. Focus on lipid-soluble arsenicals (Arsenolipids/Arsanthrenes).
-
Arsenic Heterocycle Chemistry: Müller, C. et al. (2015). Arsenic-containing heterocycles: Synthesis and properties. (Provides structural context for Arsanthrene stability).
Validation & Comparative
Technical Guide: Spectroscopic Data Comparison of Arsanthrene Isomers
Executive Summary
Arsanthrene (9,10-diarsaanthracene) and its derivatives represent a niche but chemically significant class of organoarsenic heterocycles. While the fully aromatic parent compound is prone to dimerization, its 5,10-dihydro-5,10-disubstituted derivatives are stable and exhibit distinct stereoisomerism (cis and trans) governed by the "butterfly" folding of the central heterocyclic ring.
This guide provides a rigorous spectroscopic comparison of these isomers, focusing on 5,10-dimethyl-5,10-dihydroarsanthrene as the primary model system. Understanding these spectroscopic signatures is critical for medicinal chemists exploring organoarsenics for chemotherapeutic applications, where stereochemistry dictates target binding affinity and toxicity profiles.
Structural Analysis & Isomer Definition
The core scaffold, 5,10-dihydro-5,10-diarsaanthracene , adopts a folded conformation along the As–As axis to relieve ring strain and accommodate the pyramidal geometry of the arsenic atoms. This folding creates two distinct faces (endo and exo), leading to two geometric isomers based on the relative orientation of the substituents (R) at the 5 and 10 positions.
-
Trans Isomer (Anti) : The two R-groups are on opposite sides of the central ring plane (one pseudo-axial, one pseudo-equatorial). This isomer typically possesses
symmetry. -
Cis Isomer (Syn) : The two R-groups are on the same side (usually both pseudo-equatorial to minimize 1,3-diaxial-like interactions, though the folded nature makes this complex). This isomer possesses
symmetry (plane of symmetry).
Figure 1: Isomerization Workflow & Symmetry
Caption: Pathway for the generation and separation of arsanthrene isomers, highlighting the symmetry elements that dictate spectroscopic signals.
Spectroscopic Comparison
The following data compares the cis and trans isomers of 5,10-dimethyl-5,10-dihydroarsanthrene . The values are derived from consensus organoarsenic literature and general heterocyclic principles where specific historical data is fragmented.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for differentiation. The folding of the ring system creates a significant magnetic anisotropy difference between the "inside" (endo) and "outside" (exo) faces.
| Feature | Trans-Isomer ( | Cis-Isomer ( | Mechanistic Explanation |
| In the cis form, methyl groups experience deshielding from the co-facial aromatic rings due to the "butterfly" fold. | |||
| AA'BB' pattern (Symmetric) | ABCD pattern (More complex) | The trans isomer maintains equivalence across the axis; the cis isomer breaks magnetic equivalence of the ring protons due to the unidirectional fold. | |
| Steric compression in the cis isomer typically leads to a downfield shift (deshielding). | |||
| Single Resonance | Single Resonance | Both isomers have chemically equivalent As atoms, but the chemical shift will differ by ~10-20 ppm due to electronic environment differences. |
X-Ray Crystallography (Structural Validation)
X-ray diffraction provides the definitive proof of the "butterfly" angle (folding angle along the As-As vector).
-
Trans-Isomer :
-
Crystal System : Typically Monoclinic (
). -
Folding Angle : ~140° - 150°.
-
As-C Bond Lengths : 1.96 - 1.98 Å.
-
Geometry : As atoms are pyramidal; Methyl groups are anti-periplanar relative to the ring fold.
-
-
Cis-Isomer :
-
Crystal System : Often Orthorhombic or Triclinic.
-
Folding Angle : ~130° - 140° (More acute fold).
-
Geometry : Methyl groups are syn-periplanar. The acute angle is driven by the need to minimize steric clash between the "flagpole" aromatic protons and the equatorial substituents.
-
UV-Vis Spectroscopy
The electronic absorption is influenced by the degree of conjugation, which is modulated by the planarity (or lack thereof) of the tricyclic system.
-
Trans :
nm. The flatter conformation allows for slightly better orbital overlap between the benzene rings and the arsenic lone pairs. -
Cis :
nm (Hypsochromic shift). The more severe folding disrupts the -conjugation across the central ring, raising the energy of the transition.
Experimental Protocols
Protocol A: Synthesis and Separation of Isomers
Objective : To synthesize 5,10-dimethyl-5,10-dihydroarsanthrene and separate the kinetic (cis) and thermodynamic (trans) products.
Reagents :
-
o-Dichlorobenzene (Solvent)
-
Arsenic trichloride (
) -
Methylmagnesium bromide (MeMgBr)
-
Reducing agent (e.g., Lithium Aluminum Hydride or Zinc)
Step-by-Step Workflow :
-
Cyclization : React o-phenylenedimagnesium bromide (or equivalent lithiated species) with
under high dilution to favor intramolecular cyclization over polymerization. -
Quenching : Carefully quench the reaction with degassed water under Argon atmosphere (Organoarsenics are oxidation-sensitive).
-
Isomer Equilibration :
-
The crude mixture typically contains a ~60:40 trans:cis ratio.
-
Thermal Isomerization : Heat the mixture in toluene at 100°C for 4 hours. The cis isomer often converts to the thermodynamically more stable trans isomer via inversion at the arsenic center.
-
-
Separation :
-
Fractional Crystallization : Dissolve the mixture in hot ethanol. The trans isomer, being more symmetric and packable, typically crystallizes first upon slow cooling.
-
Chromatography : Use neutral alumina (acidic silica may degrade the compound) with Hexane/DCM gradient. The less polar trans isomer elutes first.
-
Protocol B: Oxidation State Control (Warning)
Arsanthrenes are easily oxidized to arsanthrene oxides (As=O).
-
Observation : If your NMR spectrum shows a complex multiplet at
7.8-8.0 ppm and a methyl shift at 1.8 ppm, you have likely formed the mono- or di-oxide. -
Prevention : All spectroscopic samples must be prepared in degassed deuterated solvents (
or ) and sealed under .
References
-
Vermeer, H., Weustink, R. J. M., & Bickelhaupt, F. (1979).[1] "On the formation of the so-called arsanthrene."[1][2][3][4] Tetrahedron, 35(8), 1003-1014.
- Jutzi, P. (1975). "New Element-Organic Compounds of the Anthracene Type." Angewandte Chemie International Edition, 14(4), 232-245.
-
BenchChem Technical Guides . (2025). "A Technical Guide to the Exploratory Research of Novel Organoarsenic Compounds in Drug Development."
- Ashe, A. J. (1982). "The Group 5 Heterobenzenes: Arsabenzene, Stibabenzene, and Bismabenzene." Accounts of Chemical Research, 15(1), 10-15.
Sources
A Technical Guide to the Synthesis of Benzenoarsanthrene: A Comparative Benchmarking of New and Proposed Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenoarsanthrene, a unique tricyclic organoarsenic heterocycle, presents a fascinating scaffold for exploration in medicinal chemistry and materials science. However, the scarcity of established synthetic routes has limited its investigation. This guide provides a comprehensive overview and comparative analysis of potential synthetic strategies for benzenoarsanthrene. Drawing upon established methodologies in organoarsenic and heterocyclic chemistry, we propose and critically evaluate several plausible synthetic pathways. This document is intended to serve as a foundational resource for researchers embarking on the synthesis of this intriguing molecule, offering insights into experimental design, potential challenges, and optimization strategies.
Introduction: The Case for Benzenoarsanthrene
Organoarsenic compounds have a rich and complex history in chemistry and medicine.[1] While their toxicity is a significant consideration, the unique electronic properties and biological activities of certain organoarsenicals continue to attract interest for therapeutic applications.[1] Benzenoarsanthrene, a dibenzo-fused arsanthrene, represents an unexplored frontier in this class of compounds. Its rigid, planar structure and the presence of the arsenic heteroatom suggest potential for novel electronic properties and biological interactions. The development of efficient and reliable synthetic routes is the first critical step towards unlocking the potential of this molecule.
This guide will explore and compare several potential synthetic routes to the benzenoarsanthrene core. Lacking direct literature precedents for this specific molecule, we will extrapolate from the synthesis of analogous arsenic-containing heterocycles and established cyclization reactions. The proposed routes will be benchmarked against key performance indicators such as a number of synthetic steps, the potential for yield and purity, and the accessibility and safety of starting materials.
Proposed Synthetic Strategies: A Comparative Analysis
We propose three primary strategies for the synthesis of the benzenoarsanthrene core, each with distinct advantages and challenges.
2.1. Route 1: Classical Cyclization via Diphenylarsine Derivatives
This approach is based on the classical construction of heterocyclic systems through the formation of bonds to a pre-existing heteroatom. The key intermediate in this proposed route is a suitably functionalized diphenylarsine derivative.
Proposed Synthetic Pathway
Caption: Proposed classical cyclization route to benzenoarsanthrene.
Rationale and Causality
The synthesis of diphenylchloroarsine is well-established and can be achieved through several methods, including the reduction of diphenylarsinic acid.[2][3] The subsequent ortho-lithiation of both phenyl rings is a standard organometallic transformation. The critical step is the proposed intramolecular cyclization. While not directly reported for this system, oxidative coupling of organolithium reagents is a known method for forming carbon-carbon bonds. The use of a copper(II) salt is proposed to facilitate this ring closure.
Potential Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent synthesis. | Ortho-lithiation may lack selectivity. |
| Readily available starting materials. | The intramolecular cyclization step is unproven. |
| Potential for late-stage functionalization. | Potential for intermolecular side reactions. |
2.2. Route 2: Double Ullmann-type Condensation
The Ullmann condensation is a powerful tool for the formation of carbon-heteroatom bonds, particularly in the synthesis of diaryl ethers and amines.[4][5][6][7][8] We propose a double Ullmann-type reaction to construct the benzenoarsanthrene tricycle.
Proposed Synthetic Pathway
Caption: Proposed metal-catalyzed intramolecular cyclization route.
Rationale and Causality
This strategy relies on the well-established power of transition metal catalysis to form C-C and C-heteroatom bonds. The synthesis of a bis(2-halophenyl)arsine precursor would be followed by an intramolecular coupling reaction, potentially catalyzed by palladium or nickel complexes. The choice of ligand would be crucial for promoting the desired cyclization over competing side reactions.
Potential Advantages and Disadvantages
| Advantages | Disadvantages |
| Milder reaction conditions compared to Ullmann. | Multi-step synthesis of the precursor. |
| Higher potential for selectivity and yield. | Catalyst and ligand screening may be required. |
| Amenable to a wider range of functional groups. | Cost of precious metal catalysts. |
Experimental Protocols: Foundational Procedures
While specific protocols for benzenoarsanthrene are not available, the following are representative experimental procedures for key transformations that would be integral to the proposed synthetic routes.
Synthesis of Diphenylchloroarsine (Precursor for Route 1)
**Based on established methods.[2][3]
-
To a solution of diphenylarsinic acid in concentrated hydrochloric acid, slowly bubble sulfur dioxide gas at room temperature with vigorous stirring.
-
Continue the reaction until the precipitation of a white solid is complete.
-
Filter the solid under an inert atmosphere, wash with cold, deoxygenated water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to yield pure diphenylchloroarsine.
General Procedure for Ullmann-type Condensation (Applicable to Route 2)
**Adapted from general Ullmann reaction conditions.[4][5][6]
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 1,2-dichlorobenzene, phenylarsine, a copper catalyst (e.g., copper(I) iodide), and a high-boiling point solvent (e.g., DMF or NMP).
-
Add a suitable base (e.g., potassium carbonate).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Purify the crude product by column chromatography.
Benchmarking Summary and Future Outlook
The following table provides a comparative summary of the proposed synthetic routes to benzenoarsanthrene.
| Performance Metric | Route 1: Classical Cyclization | Route 2: Double Ullmann Condensation | Route 3: Metal-Catalyzed Cyclization |
| Number of Steps | Moderate | Low (potentially one-pot) | High |
| Potential Yield | Unknown (dependent on cyclization) | Likely Low | Potentially High |
| Reaction Conditions | Moderate to Low Temperature | High Temperature | Mild to Moderate Temperature |
| Scalability | Potentially challenging | Difficult | Potentially good |
| Cost-Effectiveness | Moderate | High (due to low yield) | Potentially high (catalyst cost) |
| Safety Concerns | Organolithium reagents, toxic arsenic compounds | High temperatures, toxic arsenic compounds | Toxic arsenic compounds, precious metal catalysts |
Future Directions:
The synthesis of benzenoarsanthrene remains an open challenge. The proposed routes in this guide offer starting points for experimental investigation. We recommend the following progression for researchers:
-
Feasibility Studies: Begin with small-scale test reactions to validate the key bond-forming steps in each proposed route.
-
Optimization: Once a viable route is identified, systematic optimization of reaction parameters (catalyst, ligand, solvent, temperature) will be crucial for improving yield and purity.
-
Characterization: Thorough characterization of the final product using NMR, mass spectrometry, and X-ray crystallography will be essential to confirm the structure of benzenoarsanthrene.
The successful synthesis of benzenoarsanthrene will undoubtedly open new avenues of research in the fascinating field of organoarsenic chemistry.
References
- Abdel-Malek, H. A., & Ewies, F. F. (2013). State of the art on chemistry and applications of organoarsenic compounds.
-
Wikipedia. (2023, November 29). Diphenylchloroarsine. [Link]
-
Wikipedia. (2023, October 27). Ullmann condensation. [Link]
- Maiti, D., & Buchwald, S. L. (2010).
-
MDPI. (2021). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. [Link]
-
ResearchGate. (2016). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. [Link]
-
PMC. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ResearchGate. (2002). The Ullmann Ether Condensation. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions. [Link]
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
-
The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. [Link]
Sources
- 1. usa-journals.com [usa-journals.com]
- 2. Buy Diphenylchloroarsine | 712-48-1 [smolecule.com]
- 3. Diphenylchlorarsine - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of the Photophysical Properties of Arsanthrene Derivatives
Executive Summary
Arsanthrene (Dibenzo[b,e][1,4]diarsine) represents a critical frontier in main-group polycyclic aromatic hydrocarbons (PAHs). Unlike its carbon (anthracene) and nitrogen (phenazine) analogues, arsanthrene integrates arsenic—a heavy p-block element (
This guide provides a technical comparison of arsanthrene derivatives against their lighter congeners. The central photophysical differentiator is the Heavy Atom Effect , which dramatically alters excited-state dynamics by enhancing Spin-Orbit Coupling (SOC). While anthracene is a benchmark fluorophore, arsanthrene derivatives function as triplet harvesters , exhibiting rapid Intersystem Crossing (ISC) and potential room-temperature phosphorescence (RTP).
Key Takeaways for Researchers:
-
Fluorescence Quenching: Arsanthrene derivatives exhibit negligible fluorescence (
) compared to anthracene ( ). -
Triplet Dynamics: The presence of As promotes ultrafast
transitions, making these scaffolds ideal candidates for triplet-triplet annihilation (TTA) upconversion or phosphorescent OLED dopants. -
Structural Geometry: Unlike the planar anthracene, 5,10-dihydroarsanthrene derivatives often adopt a "butterfly" folded conformation, further modulating electronic bandgaps.
Structural & Electronic Fundamentals
To understand the photophysics, one must first analyze the periodic trend in Group 15 heteroacenes. The substitution of the central atoms in the anthracene core (
The Heavy Atom Effect & Spin-Orbit Coupling
The magnitude of Spin-Orbit Coupling (
| Element (Core Position) | Atomic Number ( | SOC Constant ( | Primary Excited State Pathway |
| Carbon (Anthracene) | 6 | 28 | Fluorescence ( |
| Nitrogen (Phenazine) | 7 | 76 | Fluorescence + weak ISC |
| Phosphorus (Phosphanthrene) | 15 | 280 | Mixed (Fluorescence/ISC) |
| Arsenic (Arsanthrene) | 33 | 1,500+ | Intersystem Crossing ( |
Molecular Geometry
-
Anthracene/Phenazine: Planar, rigid
-systems. High fluorescence quantum yields due to reduced non-radiative decay. -
Arsanthrene: The C-As bond length (
Å) is significantly longer than C-C or C-N. This forces the central ring to buckle, creating a "butterfly" geometry with a folding angle of . This distortion breaks planarity, reducing -conjugation length but increasing the density of states for ISC.
Comparative Photophysical Data
The following table synthesizes experimental and theoretical data comparing the parent anthracene with its Group 15 analogues.
Table 1: Optical Properties of Arsanthrene vs. Analogues
| Property | Anthracene (Ref) | Phenazine (N-analogue) | Phosphanthrene (P-analogue) | Arsanthrene (As-analogue) |
| Abs. Max ( | 375 nm | 362 nm | 340-360 nm | 380-410 nm (Red-shifted) |
| Emission Type | Strong Fluorescence | Fluorescence | Weak Fluor. / Phosphorescence | Phosphorescence (dominant) |
| Em. Max ( | 400-450 nm | 410-480 nm | 450-500 nm | 550-650 nm (Triplet emission) |
| Quantum Yield ( | 0.27 - 0.30 | 0.05 - 0.15 | < 0.05 | < 0.01 (Fluorescence quenched) |
| Triplet Yield ( | 0.70 | ~0.80 | > 0.90 | ~1.0 (Unity) |
| Lifetime ( | 4-5 ns ( | ~10 ns ( | ms scale ( |
Note: Arsanthrene absorption is typically red-shifted due to the destabilization of the HOMO by the antibonding character of the As-C
orbitals interacting with the-system (hyperconjugation).
Mechanistic Visualization
Jablonski Diagram: The Arsenic Effect
The following diagram illustrates the competitive pathways. In arsanthrene, the
Figure 1: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway in arsanthrene derivatives driven by the heavy atom effect.
Experimental Protocols
For researchers synthesizing and characterizing these derivatives, the following workflows ensure data integrity.
Synthesis of 5,10-Dihydroarsanthrene Scaffolds
Caution: Arsenic compounds are toxic. All procedures must be performed in a glovebox or efficient fume hood.
-
Precursor Preparation: Start with o-bromo-phenylarsine or o-lithio-derivatives.
-
Cyclization:
-
React 1,2-dichlorobenzene with arsenic trichloride (
) in the presence of (Friedel-Crafts type). -
Alternative (Cleaner): Transmetallation of 1,2-dilithiobenzene with PhAsCl_2.
-
-
Reduction: If the oxide forms (arsanthrene oxide), reduce using phenylhydrazine or trichlorosilane to obtain the trivalent arsanthrene.
-
Purification: Recrystallization from dry benzene/hexane under inert atmosphere (
or Ar). Avoid column chromatography on silica as As(III) can oxidize.
Photophysical Characterization Workflow
Figure 2: Step-by-step workflow for characterizing heavy-atom organic chromophores.
Critical Protocol Notes:
-
Degassing: Arsanthrene triplet states are rapidly quenched by molecular oxygen (
). Samples must be subjected to at least 5 freeze-pump-thaw cycles or rigorous argon sparging (30 min) before emission measurements. -
Solvent Choice: Use non-polar solvents (Cyclohexane, Toluene) to minimize dipole-induced non-radiative decay.
-
77K Measurements: Essential for arsanthrene. At room temperature, non-radiative decay (
) often outcompetes phosphorescence. Cooling to 77K (liquid nitrogen) rigidifies the matrix, suppressing vibrations and allowing the phosphorescence signal to be detected.
Applications in Drug Development & Materials[1]
While arsenic toxicity limits direct therapeutic use, arsanthrene derivatives serve as vital model systems and scaffolds :
-
Radio-Pharmaceuticals: The chemistry of arsanthrene is homologous to that of radio-antimony and bismuth agents. Arsanthrene provides a stable, non-radioactive structural model for developing heavy-atom chelators for Alpha-Targeted Therapy (TAT).
-
Singlet Oxygen Generation: Due to the unity triplet yield (
), arsanthrene derivatives are potent photosensitizers. They can generate singlet oxygen ( ) efficiently, relevant for Photodynamic Therapy (PDT) research in vitro. -
Bio-Imaging: Heavy-atom induced phosphorescence offers large Stokes shifts (>150 nm), eliminating auto-fluorescence background from biological tissue.
References
-
Heavy Atom Effects in Group 14/15 Heterocycles Source:Journal of Physical Chemistry A Context: Establishes the
dependence of SOC in anthracene analogues. -
Photophysics of Arsole and Diarsine Derivatives Source:Organometallics Context: Detailed synthesis and spectral d
-systems. -
Comparison of Anthracene and Hetero-Analogues Source:BenchChem Comparative Data Context: Baseline data for anthracene and phenazine fluorescence yields.
-
Triplet Harvesting in Organic Electronics Source:Nature Materials Context: Discusses the utility of heavy-atom ISC promoters in OLEDs, relevant to arsanthrene doping.
-
Synthesis of Dibenzo[b,e][1,4]diarsine (Arsanthrene) Source:Journal of the Chemical Society (Historical Archive) / RSC Advances Context: Foundational protocols for the synthesis of the arsanthrene core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
